![molecular formula C14H17N3OS2 B2650523 2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1206985-94-5](/img/structure/B2650523.png)

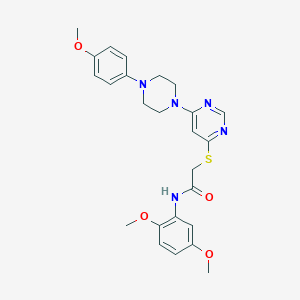

2-(2,4-dimethylthiazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

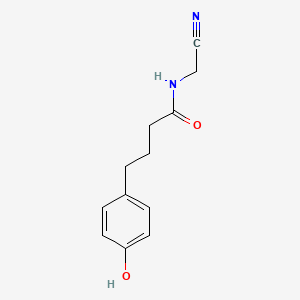

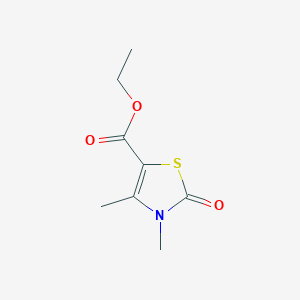

“Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate” is a chemical compound with the molecular formula C9H13NO2S . It is used in research .

Molecular Structure Analysis

The molecular structure of “Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

“Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate” has a molecular weight of 199.27 . It is stored in a dry environment at 2-8°C . The boiling point and other physical properties are not specified .Scientific Research Applications

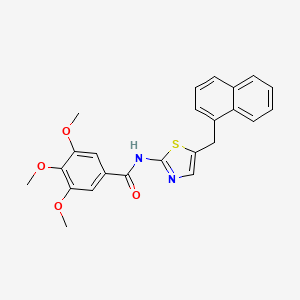

Synthesis of Anticancer Derivatives

The synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives was explored, and their structures were confirmed through various spectroscopic methods. These compounds demonstrated reasonable anticancer activity against a range of human tumor cell lines, particularly melanoma-type cell lines, highlighting their potential in cancer research (Duran & Demirayak, 2012).

pKa Determination

The acidity constants of newly synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds were determined, revealing insights into their chemical behavior and providing valuable information for further pharmaceutical applications (Duran & Canbaz, 2013).

Biological Activity and Applications

Antitumor Activity

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antitumor activity in vitro. These compounds were tested against human tumor cell lines and demonstrated considerable anticancer activity, suggesting their potential use as therapeutic agents (Yurttaş et al., 2015).

Diverse Heterocyclic Derivatives Synthesis

The synthesis of different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcased the chemical versatility of this compound. These derivatives included various rings such as thiophene, thiazole, and pyrazole, among others. Most of these compounds exhibited high inhibitory effects on human cancer cell lines, emphasizing their potential for further exploration in medicinal chemistry (Shams et al., 2010).

Synergy with Phleomycin

The study on 2-methylthio and 2-carbamoylalkylthio derivatives of benzothiazole and their in vitro activities as amplifiers of phleomycin against Escherichia coli provided insights into their potential use in enhancing antibiotic efficacy (Brown et al., 1978).

Future Directions

Properties

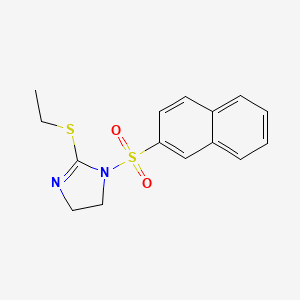

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-8-12(19-9(2)15-8)7-13(18)17-14-16-10-5-3-4-6-11(10)20-14/h3-7H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPSOYPBXRWKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

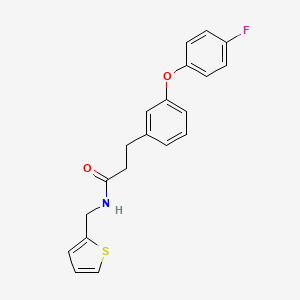

![5-(4-chlorophenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2650455.png)

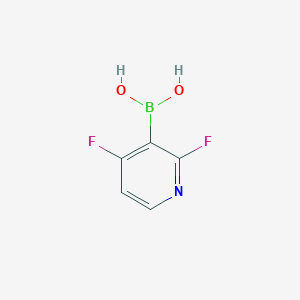

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2650459.png)

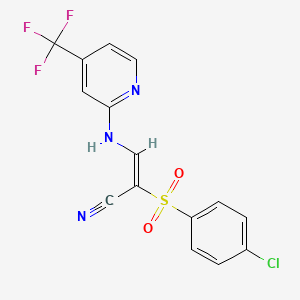

![(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2650462.png)